molecular formula C22H22N4O2 B11020877 N-[2-(4-methyl-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11020877
M. Wt: 374.4 g/mol
InChI Key: WKRBKXJFVMNWQR-UHFFFAOYSA-N
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Description

Compound 1 , is a synthetic organic compound. Let’s break down its structure:

  • The core structure consists of an indole moiety (1H-indol-1-yl) linked to a quinazolinone ring (4-oxoquinazolin-3(4H)-yl) via an ethyl spacer.
  • The methyl group at the 4-position of the indole ring adds steric bulk and influences its properties.

Preparation Methods

The synthesis of Compound 1 involves coupling tryptamine (1) with ibuprofen (2) through an amide bond formation. Here’s the synthetic route:

    Reaction: Reaction between tryptamine (1) and ibuprofen (2) using N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent.

    Result: N-[2-(4-methyl-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide (Compound 1).

Chemical Reactions Analysis

Compound 1 may undergo various reactions, including:

    Amide Formation: The key reaction in its synthesis involves the coupling of an amine (tryptamine) with a carboxylic acid (ibuprofen) using DCC.

    Oxidation/Reduction: Depending on the substituents, Compound 1 could undergo oxidation or reduction reactions.

    Substitution: The ethyl group may be substituted under appropriate conditions.

Scientific Research Applications

Compound 1 finds applications in:

    Medicinal Chemistry: Investigating its potential as an anti-inflammatory or analgesic agent due to its structural resemblance to ibuprofen.

    Biological Studies: Exploring its effects on cellular pathways and receptors.

    Drug Development: Designing derivatives based on its scaffold.

Mechanism of Action

The precise mechanism of Compound 1 remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While Compound 1 is unique due to its hybrid structure, similar compounds include:

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[2-(4-methylindol-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C22H22N4O2/c1-16-5-4-8-20-17(16)9-12-25(20)14-11-23-21(27)10-13-26-15-24-19-7-3-2-6-18(19)22(26)28/h2-9,12,15H,10-11,13-14H2,1H3,(H,23,27)

InChI Key

WKRBKXJFVMNWQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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